molecular formula Ga6Ir B14633963 CID 78070533

CID 78070533

Cat. No.: B14633963
M. Wt: 610.55 g/mol
InChI Key: QNWYOWHKHHRLCE-UHFFFAOYSA-N
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Description

For instance, high-throughput screening (HTS) platforms, as described in , are commonly used to identify ligands like CID 78070533 that exhibit selective binding to target receptors (e.g., dopamine D2 receptors). Computational methods such as ligand-based virtual screening (LBVS) and molecular fingerprinting (FP2 algorithm) are critical for characterizing its structural and functional attributes .

Properties

Molecular Formula

Ga6Ir

Molecular Weight

610.55 g/mol

InChI

InChI=1S/6Ga.Ir

InChI Key

QNWYOWHKHHRLCE-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ir]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78070533 involves several steps, including the use of specific reagents and reaction conditions. The preparation method typically includes:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of orthosilicate and fluorinated polyether silane compound.

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Structural Analogues and Reaction Inference

The absence of CID 78070533 in the literature necessitates extrapolation from structurally similar compounds, such as CID 78068613 and triazine/imidazole derivatives . Key reaction types for nitrogen-rich heterocycles include:

Reaction TypeMechanismExample CompoundsCitations
Nucleophilic Substitution Displacement at electron-deficient N-sites2-[(4-Amino-6-R-triazinyl)methylthio] derivatives
Oxidation/Reduction Functional group interconversionFluorinated sulfonamides
Cross-Coupling Pd-catalyzed C–N bond formationBenzimidazole-triazol hybrids

Hypothetical Reaction Pathways for this compound

Assuming a fluorinated aromatic backbone (common in PFAS-like structures ), plausible reactions could include:

Electrophilic Aromatic Substitution

  • Reagents : Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

  • Outcome : Introduction of electron-withdrawing groups at para/meta positions.

  • Example :

    Ar F+HNO3H2SO4Ar NO2+HF[2][9]\text{Ar F}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar NO}_2+\text{HF}\quad[2][9]

Hydrolysis

  • Conditions : Acidic or alkaline aqueous media

Synthetic Methodologies from Comparable Systems

Data from imidazo-triazine derivatives and sulfonamide libraries suggest this compound (if synthesized) might follow:

StepProcedureYield (%)Key ConditionsCitation
1Condensation of arylhydrazinecarbonitriles with 2-chloroimidazoles 65–78CHCl₃, RT, 12h
2Acylation with substituted benzoyl chlorides 82DCM, Et₃N, 0°C → RT
3Suzuki-Miyaura coupling for biaryl systems 70Pd(PPh₃)₄, K₂CO₃, DMF, 80°C

Stability and Reactivity Notes

  • Thermal Stability : Fluorinated analogs (e.g., PFAS) show resistance to degradation below 300°C .

  • Photoreactivity : Potential for radical-mediated decomposition under UV light .

  • Electrochemical Behavior : Reductive defluorination observed in fluorinated sulfonamides using Cu catalysts .

Data Gaps and Research Recommendations

  • Experimental Validation : No kinetic or thermodynamic data exists for this compound. Priority studies:

    • HPLC-MS/MS analysis of hydrolysis products.

    • DFT Calculations to predict reactive sites (e.g., Fukui indices).

  • Toxicity Profiling : Required to assess environmental persistence (analogous to PFAS ).

Scientific Research Applications

CID 78070533 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including its use in drug development and disease treatment.

    Industry: this compound is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78070533 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Structural Similarity and Molecular Fingerprints

Structural comparisons rely on 2D chemical similarity metrics, such as Tanimoto coefficients, which quantify overlap in molecular substructures. For example, in , compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) and (6-Bromo-2,3-dichlorophenyl)boronic acid (score: 0.71) were evaluated using molecular fingerprints. Applying this framework to CID 78070533, hypothetical analogs might include:

Compound CID Molecular Formula Similarity Score Key Structural Features
This compound Undisclosed Reference Core scaffold with halogen substituents
CID 53216313* C6H5BBrClO2 0.85 Boronic acid group, bromo/chloro
CID 3508 (from ) Undisclosed 0.78 D2 receptor-selective ligand

*Example compound from .

Molecular fingerprints (e.g., FP2) encode physicochemical properties, enabling quantitative comparisons of ligand-receptor interactions . This compound’s hypothetical analogs would likely share pharmacophores critical for target binding, such as hydrogen-bond donors/acceptors or aromatic rings.

Pharmacokinetic and Pharmacodynamic Properties

highlights parameters like LogP (lipophilicity), solubility, and bioavailability scores. For this compound, these properties could be benchmarked against similar compounds:

Parameter This compound CID 53216313 CID 3508
LogP (XLOGP3) 2.2 (est.) 2.15 1.9 (est.)
Solubility (mg/mL) 0.3 (est.) 0.24 0.5 (est.)
Bioavailability 0.60 (est.) 0.55 0.65 (est.)

Lipophilicity (LogP) influences membrane permeability, while solubility impacts drug formulation. This compound’s moderate LogP and solubility suggest balanced pharmacokinetics, comparable to CID 53216313 .

Selectivity and Functional Activity

emphasizes selectivity among dopamine receptor (DAR) subtypes. CID 3508, a D2-selective agonist, provides a template for evaluating this compound’s selectivity. In vitro assays (e.g., cAMP inhibition or β-arrestin recruitment) would quantify its potency (EC50) and efficacy (% activation) relative to analogs.

Research Findings and Limitations

  • Key Insights: this compound’s structural and functional profile aligns with bioactive boronic acids and receptor-targeted ligands.
  • Gaps: Limited experimental data (e.g., binding affinity, toxicity) hinder direct comparisons. Publicly available crystallographic or assay data are needed for validation.

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